Eniluracil (5-ethynyluracil) is a synthetic uracil analog classified as a dihydropyrimidine dehydrogenase (DPD) inhibitor. [, , ] It plays a crucial role in scientific research as a tool to investigate the pharmacokinetics and pharmacodynamics of 5-fluorouracil (5-FU), a widely used chemotherapy drug. [, , , , , , , ] By inhibiting DPD, the enzyme responsible for 5-FU degradation, eniluracil alters the metabolism and availability of 5-FU, making it valuable for studying the drug's mechanism of action and potential for improving therapeutic outcomes. [, , , , ]
Eniluracil falls under the category of antimetabolites, specifically targeting metabolic pathways involved in nucleic acid synthesis. It is classified as a dihydropyrimidine dehydrogenase inhibitor and is often studied in conjunction with 5-fluorouracil to improve treatment outcomes in cancer therapy .
Eniluracil can be synthesized through various methods, with one notable approach being the Sonogashira coupling reaction. This method involves:
The synthesis parameters are critical for ensuring that the final product maintains its pharmacological activity while minimizing impurities.
The molecular structure of eniluracil can be described as follows:
Molecular modeling tools have been employed to predict the crystal structure of eniluracil, although actual crystal growth has proven challenging .
Eniluracil primarily participates in reactions that involve:
These interactions are pivotal for improving treatment outcomes in patients undergoing chemotherapy.
The mechanism by which eniluracil exerts its effects can be summarized as follows:
This mechanism highlights eniluracil's role as a significant enhancer of chemotherapeutic efficacy.
Eniluracil possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Eniluracil has several significant applications in scientific research and clinical practice:
The potential applications of eniluracil continue to expand as research progresses, offering hope for improved cancer therapies.
Eniluracil (5-ethynyluracil) is a mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU). DPD catalyzes the reduction of thymine and uracil—and by extension, 5-FU—to inactive dihydropyrimidines. This enzyme is responsible for metabolizing >80% of administered 5-FU, leading to highly variable pharmacokinetics and limited bioavailability [1] [3]. Eniluracil binds irreversibly to DPD’s catalytic site, forming a covalent adduct with critical cysteine residues. This interaction permanently inactivates the enzyme, shifting 5-FU metabolism from hepatic degradation to renal excretion [4] [8].
Key biochemical consequences of DPD inhibition include:
Table 1: Systemic Effects of DPD Inactivation by Eniluracil
Parameter | Baseline (5-FU Alone) | With Eniluracil | Change |
---|---|---|---|
5-FU Half-life | 10–20 min | 4.5–6.5 hours | 20-fold ↑ |
5-FU Clearance | 2.2 L/min/m² | 0.1 L/min/m² | 22-fold ↓ |
Renal Excretion | <20% | >90% | 4.5-fold ↑ |
Oral Bioavailability | 0–80% (variable) | ~100% | Predictable |
Eniluracil’s irreversible inhibition stems from its unique structural features. The compound is a uracil analog with an ethynyl group (-C≡CH) at the C5 position, enabling covalent bond formation with DPD’s active site. Kinetic studies demonstrate that eniluracil acts as a suicide substrate: it undergoes partial catalytic processing by DPD, generating a reactive intermediate that alkylates a nucleophilic cysteine residue (Cys671 in human DPD). This modification permanently blocks the enzyme’s ability to bind natural substrates [3] [7].
Mechanistic evidence:
Structural analyses confirm that the ethynyl group’s electrophilic properties drive covalent adduct formation. Unlike competitive inhibitors, eniluracil’s irreversible binding ensures prolonged pharmacological effects, necessitating new enzyme synthesis for DPD recovery [3] [9].
The synergy between eniluracil and 5-FU arises from dual mechanisms: blockade of 5-FU degradation and enhancement of anabolic activation. By inhibiting DPD, eniluracil redirects 5-FU toward the orotate phosphoribosyltransferase (OPRT) pathway, increasing formation of cytotoxic metabolites like fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). These metabolites inhibit thymidylate synthase (TS) and disrupt RNA processing, respectively [1] [3].
Critical pharmacokinetic interactions:
Table 2: Pharmacokinetic Optimization of 5-FU by Eniluracil
Regimen | 5-FU Dose | Half-life | AUC (μg·h/mL) | Clinical Advantage |
---|---|---|---|---|
IV 5-FU alone | 425 mg/m² | 0.3 hr | 25 | Standard therapy |
IV 5-FU + Eniluracil | 25 mg/m² | 5.2 hr | 29 | Reduced dose, equal exposure |
Oral 5-FU + Eniluracil | 1 mg/m² BID | 4.8 hr | 28 | Infusion-like exposure via oral route |
AUC: Area Under the Curve
Notably, excess eniluracil relative to 5-FU (e.g., 10:1 ratio) may impair 5-FU anabolism by competing for activation enzymes. Preclinical models show that administering 5-FU after eniluracil clearance restores antitumor efficacy [9].
Eniluracil’s inhibition extends beyond 5-FU catabolism to endogenous pyrimidines. By blocking DPD, it elevates systemic levels of uracil and thymine, which serve as biomarkers of target engagement. Plasma uracil concentrations rise from <0.2 μM to >27 μM within 24 hours of eniluracil administration [7]. This systemic effect confirms complete DPD inactivation and predicts reduced intratumoral catabolism of 5-FU.
Tumor-specific consequences:
In renal impairment, eniluracil further modulates 5-FU disposal. Since renal excretion dominates 5-FU elimination under DPD inhibition, patients with creatinine clearance <50 mL/min exhibit 40–50% reductions in 5-FU clearance, necessitating dose adjustments [4].
Compound Nomenclature
Table 3: Chemical and Regulatory Identifiers for Eniluracil
Identifier Type | Name or Designation |
---|---|
Generic Name | Eniluracil |
Systematic IUPAC Name | 5-Ethynyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Synonyms | 5-Ethynyluracil; GW776C85; Compound 776C |
CAS Registry | 59989-18-3 |
DrugBank Accession | DB03516 |
Molecular Formula | C₆H₄N₂O₂ |
Developmental Status | Investigational; Orphan Drug (HCC) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7